molecular formula C24H23NO B14209719 Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- CAS No. 824955-99-9

Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-

Cat. No.: B14209719
CAS No.: 824955-99-9
M. Wt: 341.4 g/mol
InChI Key: WRIOMNWYCFMMEY-UHFFFAOYSA-N
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Description

Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- is a synthetic compound that belongs to the class of naphthoylindoles This compound is known for its unique chemical structure, which combines a naphthalene ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- typically involves the condensation of 4-methyl-1-naphthaldehyde with 2-methyl-1-propyl-1H-indole-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as anhydrous aluminum chloride. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- is unique due to its specific substitution pattern on the naphthalene and indole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

824955-99-9

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO/c1-4-15-25-17(3)23(21-11-7-8-12-22(21)25)24(26)20-14-13-16(2)18-9-5-6-10-19(18)20/h5-14H,4,15H2,1-3H3

InChI Key

WRIOMNWYCFMMEY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C

Origin of Product

United States

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